molecular formula C20H16N4O B2438381 N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide CAS No. 2034542-65-7

N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide

Cat. No. B2438381
CAS RN: 2034542-65-7
M. Wt: 328.375
InChI Key: OXTVUSVARFYXED-UHFFFAOYSA-N
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Description

The compound “N-([2,3’-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide” is a complex organic molecule that contains a bipyridine and an indole group, both of which are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bipyridine and indole groups would likely confer specific chemical and physical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bipyridine and indole groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Computational Studies

A study by Jayarajan et al. (2019) details the water-mediated synthesis of closely related compounds, including computational and experimental analyses to explore their non-linear optical (NLO) properties and potential anticancer activity through molecular docking studies. The compounds synthesized show promise for inhibiting tubulin polymerization, which is a key process in cancer cell division, indicating potential anticancer applications (Jayarajan et al., 2019).

Anticancer Potential

The research on ruthenium(II) complexes incorporating pyridyl-pyrimidine carboxylic acid by Pierroz et al. (2012) explores the synthesis, characterization, and biological effects of these complexes, particularly focusing on their antiproliferative activity against cancer cell lines. These compounds exhibit a mechanism that involves targeting mitochondria rather than nuclear DNA, offering a novel approach to cancer therapy (Pierroz et al., 2012).

Photophysical and Electrochemical Properties

Lau et al. (2009) investigate the luminescent properties, protein-binding characteristics, cytotoxicity, and cellular uptake of cyclometalated iridium(III) polypyridine indole complexes. These complexes show significant potential in biomedical imaging and as therapeutic agents due to their potent cytotoxicity against human carcinoma cells and specific cellular uptake pathways (Lau et al., 2009).

Coordination Polymer for Sensing Applications

Kan and Wen (2017) synthesized a coordination polymer that acts as a dual functional fluorescent sensor for detecting hazardous environmental contaminants like nitrobenzene and dichromate anions. This application demonstrates the potential of N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide derivatives in environmental monitoring and safety (Kan & Wen, 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c25-20(16-4-3-15-6-9-23-19(15)11-16)24-12-14-5-8-22-18(10-14)17-2-1-7-21-13-17/h1-11,13,23H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTVUSVARFYXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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